1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyrrole core, a piperidine ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This can be achieved through a nucleophilic substitution reaction, where the thieno[3,2-b]pyrrole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 4-piperidone derivative.
Coupling Reactions: The final step involves coupling the thieno[3,2-b]pyrrole intermediate with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(4-fluorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid
- 1-{[4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid
- 1-{[4-(4-bromobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid
Uniqueness
The uniqueness of 1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid lies in its specific substitution pattern and the presence of the chlorobenzyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure may result in different binding affinities and selectivities for molecular targets, leading to varied biological activities.
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-3-1-13(2-4-15)12-23-16-7-10-27-18(16)11-17(23)19(24)22-8-5-14(6-9-22)20(25)26/h1-4,7,10-11,14H,5-6,8-9,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNHKSESNNPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(N2CC4=CC=C(C=C4)Cl)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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